molecular formula C32H50N4O6 B1640551 Sansalvamide

Sansalvamide

Cat. No.: B1640551
M. Wt: 586.8 g/mol
InChI Key: YIRQWXGQCMAHIW-IRGGMKSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sansalvamide is a natural product found in Fusarium with data available.

Scientific Research Applications

Sansalvamide in Pancreatic Cancer

This compound, a cyclic depsipeptide produced by a marine fungus, has shown potential as a treatment for pancreatic cancer. A novel this compound analogue inhibited the growth of pancreatic cancer cells through G0/G1 cell-cycle arrest and induced apoptosis (Ujiki et al., 2006). Another study demonstrated that this compound causes G1 phase cell cycle arrest in pancreatic cancer cell lines, suggesting its potential as an anticancer therapy (Heiferman et al., 2010).

Role in Biosynthesis

Research identified the non-ribosomal peptide synthetase responsible for the biosynthesis of this compound in Fusarium solani, highlighting its potential as an anti-cancer drug and its biosynthetic pathway (Romans-Fuertes et al., 2016).

Enhanced Potency Through Modification

Modifications to this compound, such as N-methylation, have been shown to increase its potency as an antitumor agent. N-methylthis compound peptides were found to be potent cytotoxic agents, more effective than the natural product (Liu et al., 2005).

Application in Colon Cancer

This compound derivatives have been identified as potent against multiple drug-resistant colon cancer cell lines, offering a new approach to treating this type of cancer (Otrubova et al., 2007).

Effects on Melanoma Cells

Studies have shown that this compound derivatives can inhibit the proliferation and induce differentiation in murine melanoma B16 cells. This indicates its potential application in treating melanoma (Liu et al., 2016).

Synthesis and Derivatives

Research into the synthesis and cytotoxicity of this compound A derivatives has laid the groundwork for developing new anticancer agents. These derivatives were synthesized using a combinatorial-type strategy, exploring the role of amino acids in cytotoxicity (Carroll et al., 2005).

Properties

Molecular Formula

C32H50N4O6

Molecular Weight

586.8 g/mol

IUPAC Name

(3S,6S,9S,12S,15S)-6-benzyl-3,9,15-tris(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclopentadecane-2,5,8,11,14-pentone

InChI

InChI=1S/C32H50N4O6/c1-18(2)14-23-28(37)33-24(17-22-12-10-9-11-13-22)29(38)35-25(15-19(3)4)32(41)42-26(16-20(5)6)30(39)36-27(21(7)8)31(40)34-23/h9-13,18-21,23-27H,14-17H2,1-8H3,(H,33,37)(H,34,40)(H,35,38)(H,36,39)/t23-,24-,25-,26-,27-/m0/s1

InChI Key

YIRQWXGQCMAHIW-IRGGMKSGSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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